Cas no 88-05-1 (2,4,6-Trimethylaniline (Mesidine), ND25=1,4959)

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 structure
88-05-1 structure
상품 이름:2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
CAS 번호:88-05-1
MF:C9H13N
메가와트:135.206222295761
MDL:MFCD00007740
CID:34446
PubChem ID:6913

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 화학적 및 물리적 성질

이름 및 식별자

    • 2,4,6-Trimethylaniline
    • 2,4,6-trimethylbenzenamine
    • 2,4,6-Trimethylaniline (mesidine)
    • Mesidine
    • 2,4,6-(Me)3-C6H4NH2
    • 2,4,6-tri-MePhNH2
    • 2,4,6-trimethyl-aniline
    • 2-Amino-1,3,5-trimethylbenzene
    • 2-Aminomesitylene
    • Aminomesitylene
    • Aniline,2,4,6-trimethyl
    • Benzenamine,2,4,6-trimethyl
    • Mesidin
    • Mesitylamine
    • 2,4,6-Trimethylbenzenamine (ACI)
    • Aniline, 2,4,6-trimethyl- (6CI, 8CI)
    • 1-Amino-2,4,6-trimethylbenzene
    • 2,4,6-Trimethylphenylamine
    • Mesitylene, 2-amino-
    • NSC 31
    • 2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
    • MDL: MFCD00007740
    • 인치: 1S/C9H13N/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,10H2,1-3H3
    • InChIKey: KWVPRPSXBZNOHS-UHFFFAOYSA-N
    • 미소: NC1C(C)=CC(C)=CC=1C
    • BRN: 636559

계산된 속성

  • 정밀분자량: 135.10500
  • 동위원소 질량: 135.104799
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 10
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 99.3
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.3
  • 토폴로지 분자 극성 표면적: 26

실험적 성질

  • 색과 성상: 연황색 기름은 빛에 노출되면 산화되기 쉬워 색을 짙게 한다.
  • 밀도: 0.963 g/mL at 25 °C(lit.)
  • 융해점: -5 ºC
  • 비등점: 230°C
  • 플래시 포인트: 화씨 온도: 204.8°f
    섭씨: 96 ° c
  • 굴절률: n20/D 1.551(lit.)
  • 수용성: 불용했어
  • PSA: 26.02000
  • LogP: 2.77520
  • 용해성: 사염화탄소에 미용하여 아세톤 등 유기용제에 쉽게 용해된다.
  • 민감성: 공기와 빛에 민감하다

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 보안 정보

  • 기호: GHS06
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H302,H312,H315,H319,H330
  • 경고성 성명: P260,P280,P284,P305+P351+P338,P310
  • 위험물 운송번호:UN 2810 6.1/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 21/22-26-36/38
  • 보안 지침: S26-S28-S36/37-S45-S28A
  • RTECS 번호:BZ0700000
  • 위험물 표지: T+
  • 포장 등급:III
  • 위험 용어:R23/24/25; R33
  • 패키지 그룹:II
  • 위험 등급:6.1
  • TSCA:Yes
  • 보안 용어:6.1
  • 저장 조건:화원을 멀리하다.서늘하고 건조한 곳에 보관하다.밀폐 용기에 보관하다.

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 세관 데이터

  • 세관 번호:2921499090
  • 세관 데이터:

    ?? ?? ??:

    2921430090

    개요:

    2921430090 톨루엔과 그 파생물과 그 소금.부가가치세: 17.0%?? ???:9.0% ?? ??: 없음??? ??:6.5% ????:30.0%

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    ?? ??, ?? ??, 용도, 증명서 및 원산지 번호 (예: 첨부된 원산지 증명서, 유럽 연합 원산지

    요약:

    HS: 2921430090 메티오닌 및 그 파생물;그 염류부가가치세: 17.0% 세금환급률: 9.0% 감독관리조건: 없음??? ??:6.5% General tariff:30.0%

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
TRC
T796030-50g
2,4,6-Trimethylaniline
88-05-1
50g
$131.00 2023-05-17
abcr
AB119924-100 g
2,4,6-Trimethylaniline, 98%; .
88-05-1 98%
100g
€26.50 2023-05-10
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0467-500ml
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
88-05-1 99.0%(GC)
500ml
¥1150.0 2022-06-10
TRC
T796030-200 g
2,4,6-Trimethylaniline
88-05-1
200g
215.00 2021-07-16
Life Chemicals
F2190-0482-0.25g
"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959"
88-05-1 95%+
0.25g
$18.0 2023-11-21
Life Chemicals
F2190-0482-1g
"2,4,6-Trimethylaniline (Mesidine), ND25=1,4959"
88-05-1 95%+
1g
$21.0 2023-11-21
Key Organics Ltd
STR00896-5MG
2,4,6-Trimethylaniline
88-05-1 >95%
5mg
£46.00 2025-02-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012764-100ml
2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
88-05-1 98%
100ml
¥83 2024-05-21
ChemScence
CS-W007785-1000g
2,4,6-Trimethylaniline
88-05-1
1000g
$160.0 2021-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T74130-500ml
2,4,6-Trimethylaniline
88-05-1 98%
500ml
¥448.0 2023-09-06

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1 bar, -78 °C; 2 h, 40 °C
참조
Nitrenium ions as new versatile reagents for electrophilic amination
Avigdori, Idan; et al, Chemical Science, 2023, 14(43), 12034-12040

합성회로 2

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid
1.2 Reagents: Azidotrimethylsilane
참조
Trimethylsilyl azide/triflic acid, a highly efficient electrophilic aromatic amination reagent
Olah, George A.; et al, Journal of Organic Chemistry, 1989, 54(5), 1203-4

합성회로 3

반응 조건
1.1 Reagents: [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  36 h, rt
참조
A Metal-Free Direct Arene C-H Amination
Wang, Tao; et al, Advanced Synthesis & Catalysis, 2021, 363(11), 2783-2795

합성회로 4

반응 조건
1.1 Reagents: Cesium carbonate ,  O-(2,4-Dinitrophenyl)hydroxylamine Solvents: 1,2-Dichloroethane ;  48 h, 25 °C
참조
Elusive Metal-Free Primary Amination of Arylboronic Acids: Synthetic Studies and Mechanism by Density Functional Theory
Zhu, Chen; et al, Journal of the American Chemical Society, 2012, 134(44), 18253-18256

합성회로 5

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Acetic acid
참조
The Fischer reaction of cyclohexanone mesitylhydrazone. Evidence of a 1,4-methyl migration
Carlin, Robert B.; et al, Journal of the American Chemical Society, 1962, 84, 4107-12

합성회로 6

반응 조건
1.1 Reagents: Vitride ,  Diphenylphosphoryl azide Solvents: Diethyl ether ,  Toluene
참조
Electrophilic amination of carbanions, enolates, and their surrogates
Ciganek, Engelbert, Organic Reactions (Hoboken, 2008, 72, 1-366

합성회로 7

반응 조건
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2907709-74-2 ;  24 h, 140 °C
참조
In-depth experimental and theoretical investigations on Co-SAC catalyzed transfer hydrogenation of azo compounds using methanol and ethanol
Panja, Dibyajyoti; et al, ChemRxiv, 2023, 1, 1-18

합성회로 8

반응 조건
1.1 Reagents: Methanol ,  Cesium carbonate Catalysts: 2691904-39-7 ;  24 h, 140 °C
참조
Co-SAC catalyzed utilization of methanol and ethanol in the transfer hydrogenation of azo bonds: experimental and theoretical studies
Panja, Dibyajyoti; et al, Green Chemistry, 2023, 25(22), 9374-9387

합성회로 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Iron oxide (Fe2O3) (reaction product with Vulcan XC72R and 1,10-phenanthroline) Solvents: Tetrahydrofuran ,  Water ;  24 h, 50 bar, 120 °C
참조
Hydrogenation using iron oxide-based nanocatalysts for the synthesis of amines
Jagadeesh, Rajenahally V.; et al, Nature Protocols, 2015, 10(4), 548-557

합성회로 10

반응 조건
1.1 Reagents: Trifluoromethanesulfonic acid ,  Azidotrimethylsilane Solvents: Ethanol ,  Chloroform ,  Water ;  3.6 min, 90 °C
1.2 Reagents: Methanol Solvents: Water ;  5 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Continuous-Flow Electrophilic Amination of Arenes and Schmidt Reaction of Carboxylic Acids Utilizing the Superacidic Trimethylsilyl Azide/Triflic Acid Reagent System
Chen, Yuesu; et al, Journal of Organic Chemistry, 2016, 81(19), 9372-9380

합성회로 11

반응 조건
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-2-[(dicyclohexylphosphino)… Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Ammonia Solvents: 1,4-Dioxane ;  24 h, 10 bar, 120 °C
참조
Recyclable Catalysts for Palladium-Catalyzed Aminations of Aryl Halides
Dumrath, Andreas; et al, Chemistry - A European Journal, 2011, 17(35), 9599-9604

합성회로 12

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Palladium diacetate ,  2-[Bis(1,1-dimethylethyl)phosphino]-4,5-diphenyl-1-(2,4,6-trimethylphenyl)-1H-im… Solvents: 1,4-Dioxane ;  5 min, 10 bar, rt; rt → 120 °C; 24 h, 120 °C
참조
A general palladium-catalyzed amination of aryl halides with ammonia
Schulz, Thomas; et al, Chemistry - A European Journal, 2009, 15(18), 4528-4533

합성회로 13

반응 조건
1.1 Reagents: Potassium tert-butoxide ,  Ammonia Catalysts: 2,9-Dichloro-1,10-phenanthroline ,  Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Methanol ;  12 h, 25 °C
1.2 Reagents: Sodium chloride Solvents: Water
참조
Photoinduced Arene C-H Amination with Ammonia: A Practical and Regioselective Strategy for Primary Amines
Tan, Xiaobin; et al, Advanced Synthesis & Catalysis, 2023, 365(13), 2165-2170

합성회로 14

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  [(1,1-Dimethylethoxy)carbonyl]azanyl 4-methylbenzenesulfonate Solvents: 1,2-Dichloroethane ;  5 h, rt
참조
Metal-Free Direct Transformation of Aryl Boronic Acid to Primary Amines
Kumar, Puneet; et al, European Journal of Organic Chemistry, 2022, 2022(27),

합성회로 15

반응 조건
참조
Product ratios dependent on and independent of the left group in a single series: potassium metal-provoked reactions of aryl halides with amide and acetone enolate ions that occur during mixing
Tremelling, Michael J.; et al, Journal of the American Chemical Society, 1980, 102(24), 7375-7

합성회로 16

반응 조건
1.1 Reagents: Sodium hydride Solvents: Toluene ;  1 h, rt
1.2 Reagents: 2,4,6-Tris(4-methylphenoxy)-1,3,5-triazine ;  1 h, rt; 10 h, 110 °C
1.3 Reagents: Ammonium carbonate ,  Tripotassium phosphate Catalysts: (T-4)-[1,1′-Bis(diphenylphosphino-κP)ferrocene]dichloronickel Solvents: 1,4-Dioxane ;  12 h, 100 °C
참조
Direct Nickel-Catalyzed Amination of Phenols via C-O Bond Activation using 2,4,6-Trichloro-1,3,5-triazine (TCT) as Reagent
Iranpoor, Nasser; et al, Advanced Synthesis & Catalysis, 2014, 356(14-15), 3067-3073

합성회로 17

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Trifluoromethanesulfonic acid ,  Hydrazoic acid Solvents: Chloroform
참조
Efficient direct aromatic amination by hydrazoic acid in the presence of both trifluoromethanesulfonic acid and trifluoroacetic acid
Takeuchi, Hiroshi; et al, Journal of the Chemical Society, 1991, (21), 1524-5

합성회로 18

반응 조건
1.1 Reagents: Sodium azide Catalysts: N,N′-Dimethylethylenediamine ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  10 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate ,  Water ;  22 °C; 1 h, 22 °C
참조
Synthesis of Primary Aryl Amines Through a Copper-Assisted Aromatic Substitution Reaction with Sodium Azide
Markiewicz, John T.; et al, Journal of Organic Chemistry, 2010, 75(14), 4887-4890

합성회로 19

반응 조건
1.1 Reagents: Ethyl N-[(phenylsulfonyl)oxy]ethanimidate Catalysts: p-Toluenesulfonic acid Solvents: Methanol ;  24 h, 23 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
Deacetylative Amination of Acetyl Arenes and Alkanes with C-C Bond Cleavage
Hyodo, Kengo ; et al, Organic Letters, 2019, 21(8), 2818-2822

합성회로 20

반응 조건
참조
Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents Mediated by Palladium/Imidazolium Salt Systems
Grasa, Gabriela A.; et al, Journal of Organic Chemistry, 2001, 66(23), 7729-7737

합성회로 21

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Ammonia Catalysts: Bis[tris(2-methylphenyl)phosphine]palladium ,  SL-J009-1 Solvents: 1,4-Dioxane ;  12 - 24 h, 50 °C
참조
Palladium-Catalyzed Coupling of Ammonia with Aryl Chlorides, Bromides, Iodides, and Sulfonates: A General Method for the Preparation of Primary Arylamines
Vo, Giang D.; et al, Journal of the American Chemical Society, 2009, 131(31), 11049-11061

합성회로 22

반응 조건
1.1 Reagents: Sodium tert-butoxide ,  Ammonium sulfate Catalysts: Bis(1,5-cyclooctadiene)nickel ,  Phosphorous trichloride, polymer with 1,3,5-triazine-2,4,6(1H,3H,5H)-trione Solvents: Polyethylene glycol ;  12 h, 100 °C
참조
A triazine-phosphite polymeric ligand bearing cage-like P,N-ligation sites: an efficient ligand in the nickel-catalyzed amination of aryl chlorides and phenols
Panahi, Farhad; et al, RSC Advances, 2016, 6(84), 80670-80678

합성회로 23

반응 조건
1.1 Reagents: Triethylamine Catalysts: (OC-6-14)-[[2,3-Butanedione 2,3-di(oximato-κN)](1-)][2,3-butanedione 2,3-di(oxim… ,  Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[2-(2-pyri… Solvents: Acetonitrile ;  rt → -78 °C; 24 h, -78 °C
참조
Minimization of Back-Electron Transfer Enables the Elusive sp3 C-H Functionalization of Secondary Anilines
Zhao, Huaibo; et al, Angewandte Chemie, 2021, 60(14), 7669-7674

합성회로 24

반응 조건
1.1 Reagents: Ammonium hydroxide ,  Oxygen Catalysts: Copper oxide (Cu2O) Solvents: Methanol ,  Water ;  12 h, rt
참조
Easy copper-catalyzed synthesis of primary aromatic amines by coupling aromatic boronic acids with aqueous ammonia at room temperature
Rao, Honghua; et al, Angewandte Chemie, 2009, 48(6), 1114-1116

합성회로 25

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel ;  rt → 130 °C; 2 h, 120 - 130 °C
참조
Solvent-free hydrogenation reduction process of nitrobenzene with or without halogen
, China, , ,

합성회로 26

반응 조건
1.1 Reagents: Formic acid ,  Potassium hydroxide Solvents: Ethanol ;  1 h, 70 °C
참조
Catalytic Transfer Hydrodebenzylation with Low Palladium Loading
Yakukhnov, Sergey A.; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4781-4789

합성회로 27

반응 조건
1.1 Reagents: Phenylacetylene Catalysts: Bis[[N,N′-[1,3-bis(1,1-dimethylethyl)-1,3-propanediylidene]bis[2,6-bis(1-methyle… Solvents: Benzene-d6 ;  30 min, 23 °C
참조
Iron-Catalyzed Alkyne Carboamination via an Isolable Iron Imide Complex
Richards, Corey A.; et al, Organometallics, 2021, 40(17), 2945-2950

합성회로 28

반응 조건
1.1 Reagents: (1R,2S,2′S,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] ,  (1R,2S,2′R,4S)-1,3,3-Trimethylspiro[bicyclo[2.2.1]heptane-2,3′-oxaziridine] Solvents: Toluene ;  3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Rapid heteroatom transfer to arylmetals utilizing multifunctional reagent scaffolds
Gao, Hongyin; et al, Nature Chemistry, 2017, 9(7), 681-688

합성회로 29

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  12 h, 1 atm, rt
참조
Bis(tridentate) Ruthenium-Terpyridine Complexes Featuring Microsecond Excited-State Lifetimes
Brown, Douglas G.; et al, Journal of the American Chemical Society, 2012, 134(30), 12354-12357

합성회로 30

반응 조건
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Cobalt phthalocyanine Solvents: Methanol ;  30 min, 30 °C
참조
Single-Atom Cobalt-Catalyzed Transfer Hydrogenation of Azides and One-Pot Synthesis of Pyrroles
Panja, Dibyajyoti; et al, Advanced Synthesis & Catalysis, 2023, 365(17), 2959-2968

합성회로 31

반응 조건
1.1 Reagents: Sodium hydroxide ,  Ammonium hydroxide Solvents: Water ;  2 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Ethyl acetate ,  Water ;  acidified
참조
Simple and efficient amination of diaryliodonium salts with aqueous ammonia in water without metal-catalyst
Li, Jian; et al, RSC Advances, 2012, 2(28), 10485-10487

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Raw materials

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 Preparation Products

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 공급 업체

Amadis Chemical Company Limited
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:88-05-1)2,4,6-Trimethylaniline (Mesidine), ND25=1,4959
주문 번호:A1207329
인벤토리 상태:in Stock
재다:2.5kg
순결:99%
마지막으로 업데이트된 가격 정보:Monday, 2 September 2024 15:57
가격 ($):281.0

2,4,6-Trimethylaniline (Mesidine), ND25=1,4959 관련 문헌

추천 기사

추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:88-05-1)2,4,6-Trimethylaniline
3368497
순결:98%
재다:Company Customization
가격 ($):문의
Suzhou Senfeida Chemical Co., Ltd
(CAS:88-05-1)2,4,6-Trimethylaniline
sfd12317
순결:99.9%
재다:200kg
가격 ($):문의